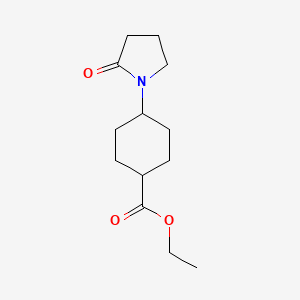
Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is a compound belonging to the class of amides. It has a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of ethyl cyclohexanecarboxylate with 2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar chemical properties.
Cyclohexane carboxylate esters: Compounds with similar ester groups attached to a cyclohexane ring.
Uniqueness
Cis-ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of the pyrrolidinone ring and the cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
820232-26-6 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h10-11H,2-9H2,1H3 |
InChI Key |
VVJUBADSDVPPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N2CCCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
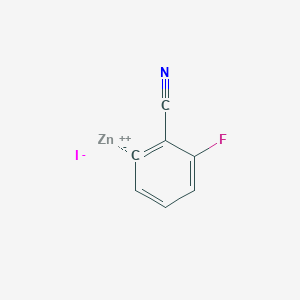
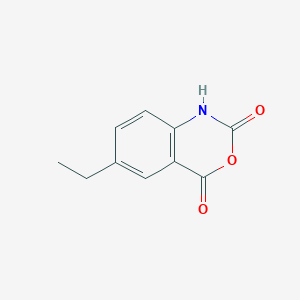
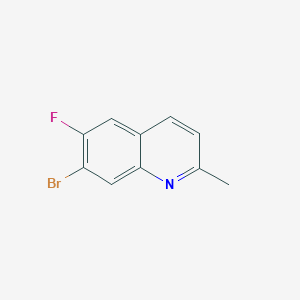
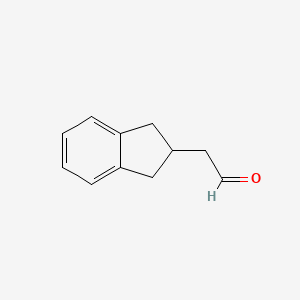
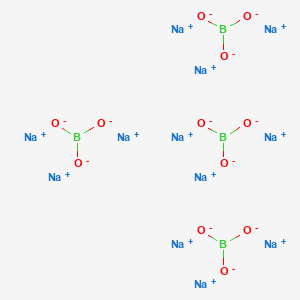
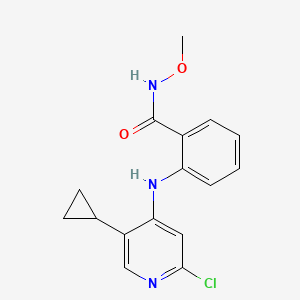
![6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole](/img/structure/B8723851.png)
![1-Nitro-2-[3-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B8723859.png)
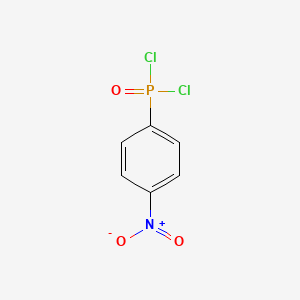
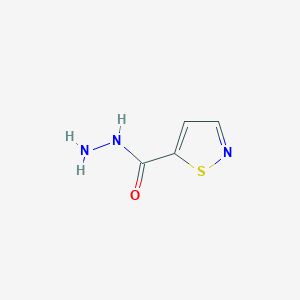
![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
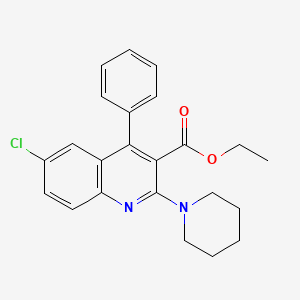
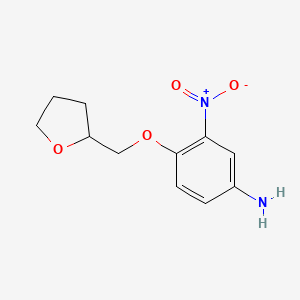
![Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-](/img/structure/B8723892.png)
